6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol” belongs to the class of triazole derivatives . Triazole derivatives have been studied extensively due to their diverse biological activities. They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities .
Synthesis Analysis
The synthesis of triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .Mechanism of Action
Target of Action
The primary target of 6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. They play a crucial role in many cellular processes, including mitosis, intracellular transport, and maintenance of cell shape .
Mode of Action
This compound acts as a tubulin inhibitor . It interacts with tubulin, preventing its polymerization into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in a concentration-dependent manner .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics within the cell . Microtubules are involved in various cellular pathways, including cell division, intracellular transport, and cell motility. By inhibiting tubulin polymerization, the compound disrupts these pathways, leading to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action is significant cell growth inhibitory activity . It has been shown to inhibit the growth of HeLa, HT-29, and A549 cells, with IC50 values of 0.046, 0.57, and 0.96 μM, respectively . The compound induces cell apoptosis and shows potent anti-angiogenic activity in wound healing and tube formation assays .
properties
IUPAC Name |
6-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)10-6-7-11-13-14-12(17)16(11)15-10/h2-7H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAVAUCZHZLHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NNC3=S)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.